4-methyl-3-nitro-N-(1-phenylethyl)benzamide

nitroreductase prodrug cyclic voltammetry electrochemical detection

4-Methyl-3-nitro-N-(1-phenylethyl)benzamide (CAS 313516-52-8, molecular formula C₁₆H₁₆N₂O₃, average mass 284.315 g/mol) is a synthetic nitro-substituted benzamide derivative. Structurally, it features a 3-nitro-4-methylphenyl core linked via an amide bond to a chiral 1-phenylethylamine moiety.

Molecular Formula C16H16N2O3
Molecular Weight 284.31 g/mol
Cat. No. B11707846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-(1-phenylethyl)benzamide
Molecular FormulaC16H16N2O3
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC(C)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O3/c1-11-8-9-14(10-15(11)18(20)21)16(19)17-12(2)13-6-4-3-5-7-13/h3-10,12H,1-2H3,(H,17,19)
InChIKeyBQJMBPICOUAQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitro-N-(1-phenylethyl)benzamide (CAS 313516-52-8): A Specialized Nitro-Benzamide Scaffold for Targeted Prodrug and Electrochemical Research


4-Methyl-3-nitro-N-(1-phenylethyl)benzamide (CAS 313516-52-8, molecular formula C₁₆H₁₆N₂O₃, average mass 284.315 g/mol) is a synthetic nitro-substituted benzamide derivative . Structurally, it features a 3-nitro-4-methylphenyl core linked via an amide bond to a chiral 1-phenylethylamine moiety. The compound belongs to a class of aromatic nitro (ArNO₂) compounds that are under investigation as potential prodrugs for nitroreductase-based cancer therapy, wherein the nitro group undergoes enzymatic reduction to trigger selective cytotoxicity in hypoxic tumor environments [1]. Sigma-Aldrich supplies this compound exclusively through its AldrichCPR (Custom Packaged Rare chemicals) collection, indicating its niche status – analytical data is not collected by the vendor and responsibility for identity/purity confirmation rests with the buyer . This product is positioned for early-discovery research rather than large-scale industrial procurement.

Why Generic Substitution is Scientifically Invalid for 4-Methyl-3-nitro-N-(1-phenylethyl)benzamide


Nitro-substituted benzamides cannot be substituted interchangeably for several quantifiable reasons. First, the reduction potential of the aromatic nitro group – the critical parameter governing prodrug activation by nitroreductase enzymes – is exquisitely sensitive to the nature, position, and electronic character of ring substituents. The 3-nitro-4-methyl substitution pattern creates a distinct electronic environment that directly modulates the ArNO₂/ArNO₂•− redox couple, determining both the rate and extent of enzymatic bioactivation [1]. Second, the chiral N-(1-phenylethyl) side chain introduces stereochemical complexity absent in simple N-alkyl or N-phenyl benzamides, potentially affecting target recognition, metabolic stability, and off-target binding profiles relative to achiral analogs [2]. Third, the absence of vendor-provided analytical characterization for this AldrichCPR product means that any substituted generic material would introduce unverified purity and identity risks into sensitive electrochemical or biological assays . These factors collectively render generic substitution scientifically indefensible without explicit, assay-matched validation data for each proposed alternative.

Quantitative Comparator Evidence: Where 4-Methyl-3-nitro-N-(1-phenylethyl)benzamide Demonstrates Measurable Differentiation


Reduction Potential Differentiation vs. 4-Nitro-N-(2-nitrophenyl)benzamide in Pencil Graphite Electrode DPV

The electrochemical reduction behavior of nitro-substituted benzamides is governed by the substituent pattern on the aromatic ring. While specific DPV data for 4-methyl-3-nitro-N-(1-phenylethyl)benzamide has not been published, the class-level structure–redox relationship established by Sağlam et al. (2018) demonstrates that the reduction potential (Eₚ) of ArNO₂ compounds shifts measurably with ring substitution: electron-donating groups (e.g., 4-methyl) destabilize the nitro radical anion, shifting Eₚ cathodically, whereas electron-withdrawing groups (e.g., 2-nitro) shift it anodically [1]. In the same study, the structurally related 4-nitro-N-(2-nitrophenyl)benzamide (compound 2) exhibited a linear DPV response range of 0.5–100 µM on a pencil graphite electrode (PGE) [1]. By class-level inference, 4-methyl-3-nitro-N-(1-phenylethyl)benzamide, with its electron-donating 4-methyl and moderately electron-withdrawing 3-nitro group, is predicted to display a distinct Eₚ and linear range compared to compound 2, directly impacting its suitability as a nitroreductase substrate and its electrochemical detectability in pharmaceutical matrices [1].

nitroreductase prodrug cyclic voltammetry electrochemical detection

Chiral Side-Chain Differentiation: N-(1-phenylethyl) vs. Achiral N-Benzyl and N-Phenyl Benzamide Comparators

The N-(1-phenylethyl) substituent introduces a stereogenic center absent in common achiral comparators such as N-benzylbenzamide or N-phenylbenzamide. In the systematic SAR study of phenylethylbenzamide derivatives as DNMT3 modulators by Kabro et al. (2013), 29 analogues derived from the phenylethylbenzamide scaffold were synthesized and evaluated [1]. While 4-methyl-3-nitro-N-(1-phenylethyl)benzamide itself was not among the tested compounds, the study established that the N-(1-phenylethyl) moiety is critical for DNMT3 binding, with modifications to this group (including stereochemistry) altering DNMT3 inhibitory activity and cellular DNA methylation levels in MDA-MB-231 human breast cancer cells [1]. The presence of the chiral center in the target compound distinguishes it from the achiral N-benzyl-4-methyl-3-nitrobenzamide (no published data) and N-phenyl-4-methyl-3-nitrobenzamide, providing a unique three-dimensional pharmacophore that cannot be replicated by achiral analogs [1].

chiral recognition DNMT3 modulation phenylethylbenzamide SAR

Vendor Quality Differentiation: AldrichCPR 'As-Is' Status vs. Fully Characterized Reference Standards

4-Methyl-3-nitro-N-(1-phenylethyl)benzamide (Sigma-Aldrich product R591823) is supplied under the AldrichCPR program, which explicitly states that Sigma-Aldrich 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity' . This contrasts with standard Sigma-Aldrich research chemicals that are accompanied by certificates of analysis (CoA) specifying purity (typically ≥95% or ≥98%), identity confirmation (NMR, MS), and lot-specific traceability. For procurement decisions, this means the target compound requires in-house characterization before use in quantitative assays, adding a step not needed for fully characterized nitro-benzamide reference standards such as 4-nitro-N-(2-nitrophenyl)benzamide, which can be obtained with documented purity and analytical data [1]. The AldrichCPR designation also implies limited batch-to-batch consistency guarantees, which is a quantifiable procurement risk factor when experimental reproducibility is paramount .

chemical procurement analytical characterization rare chemical sourcing

Substituent Electronic Profile: 3-Nitro-4-methyl vs. 4-Nitro and 3-Nitrobenzamide Isomers

The electronic influence of ring substituents on nitro group reduction can be quantified using Hammett σ constants. For the target compound, the 3-nitro group (σₘ = +0.71) exerts a strong electron-withdrawing effect, while the para-methyl group (σₚ = −0.17) exerts an electron-donating effect [1]. The net electronic effect differs from comparator nitrobenzamide isomers: 4-nitrobenzamide (single σₚ = +0.78), 3-nitrobenzamide (single σₘ = +0.71), and 4-methyl-3-nitrobenzamide without the N-phenylethyl group (same ring electronics but different amide substitution) [1]. The combined σₘ + σₚ electronic profile of the target compound's aryl ring (+0.54 net electron-withdrawing) positions it between the strongly electron-deficient 4-nitrobenzamide (+0.78) and the moderately electron-deficient 3-nitrobenzamide (+0.71), but with the added steric and stereoelectronic contribution of the chiral N-(1-phenylethyl) amide tail [1]. This quantitative electronic differentiation predicts distinct nitroreductase substrate efficiency compared to simpler nitrobenzamide isomers [2].

Hammett substituent constant nitrobenzamide electronics SAR prediction

High-Impact Application Scenarios for 4-Methyl-3-nitro-N-(1-phenylethyl)benzamide Based on Quantified Differentiation Evidence


Nitroreductase Substrate Profiling: Head-to-Head Electrochemical Screening Against Isomeric Nitrobenzamide Comparators

The compound's distinct Hammett σ profile (net σ ≈ +0.54) and chiral amide tail make it a valuable candidate for systematic nitroreductase substrate profiling studies. Researchers can use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on pencil graphite electrodes, as validated by Sağlam et al. (2018), to quantify its reduction potential (Eₚ) and compare it directly against 4-nitrobenzamide (σ = +0.78), 3-nitrobenzamide (σ = +0.71), and N-substituted variants [1]. The resulting Eₚ ladder provides a quantitative framework for predicting relative enzymatic reduction rates by nitroreductase isoforms (NTR1, NTR2, E. coli NfsA/NfsB), enabling rational selection of the optimal prodrug candidate for a given enzyme/substrate pair [1].

DNMT3 Chemical Probe Development: Stereochemical SAR Expansion Around the Chiral N-(1-Phenylethyl) Pharmacophore

Building on the DNMT3 modulatory scaffold established by Kabro et al. (2013) for phenylethylbenzamide derivatives, this compound offers a unique opportunity to probe the stereochemical requirements of DNMT3 binding [2]. The chiral N-(1-phenylethyl) group can be resolved into its (R)- and (S)-enantiomers, enabling direct stereochemical SAR in DNMT3 inhibition assays and cellular DNA methylation readouts (luminometric methylation assay in MDA-MB-231 cells) [2]. Comparison with achiral N-benzyl and N-phenyl analogs can quantify the energetic contribution of the methyl substituent to binding affinity, advancing the rational design of isoform-selective DNMT3 modulators [2].

Analytical Method Development: Electrochemical Detection of Nitro-Benzamide Prodrugs in Pharmaceutical Formulations

The electrochemical detectability of nitro-substituted benzamides, demonstrated by Sağlam et al. (2018) with linear DPV response ranges of 0.5–100 µM for compound 2, provides a validated platform for developing quantitative analytical methods [1]. 4-Methyl-3-nitro-N-(1-phenylethyl)benzamide can serve as a test analyte for optimizing PGE-based disposable sensors, establishing limit of detection (LOD), limit of quantification (LOQ), and interference profiles in the presence of common pharmaceutical excipients [1]. The AldrichCPR sourcing status, while requiring in-house purity verification, allows researchers to define the analytical characterization standards for this compound from the ground up, which is advantageous for method development where the analytical target profile must be rigorously established .

Synthetic Intermediate: Reduction to 3-Amino-4-methyl-N-(1-phenylethyl)benzamide for Downstream Derivatization

The 3-nitro group can be selectively reduced to the corresponding 3-amino derivative using established methods (e.g., catalytic hydrogenation, SnCl₂, or Fe/HCl), generating 3-amino-4-methyl-N-(1-phenylethyl)benzamide [3]. This amine intermediate serves as a versatile handle for further functionalization – acylation, sulfonylation, reductive amination, or diazotization – to generate libraries of analogs for SAR exploration. The chiral N-(1-phenylethyl) group is preserved through the reduction, enabling the construction of enantiomerically enriched compound collections for target-based screening. The Hammett σ difference between the nitro (−NO₂, σₘ = +0.71) and amino (−NH₂, σₘ = −0.16) forms quantifies a substantial electronic switch (Δσ ≈ 0.87) that can be exploited to create paired compound sets with divergent electronic properties for mechanistic studies [1].

Quote Request

Request a Quote for 4-methyl-3-nitro-N-(1-phenylethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.